2-ブロモ-5-フルオロ-4-ヨードピリジン

説明

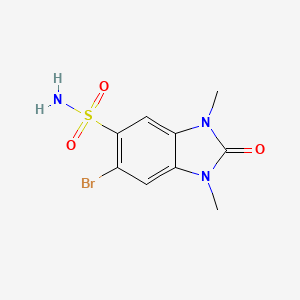

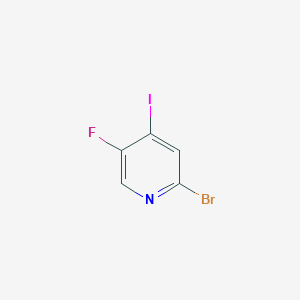

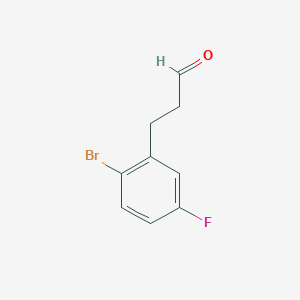

2-Bromo-5-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-5-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

2-ブロモ-5-フルオロ-4-ヨードピリジンは、有機合成において貴重な中間体です。これは、マニシル置換テルピリジン、ビピリジン、フェナントロリンなどの蛍光化合物を開発するために使用できます。 さらに、それは非ヌクレオシドアデノシンキナーゼ阻害剤の構造活性相関を調査するための試薬として役立ちます .

医薬品研究

医薬品では、この化合物はさまざまな薬物の合成に使用されます。 これは、鈴木カップリング反応を受けてフェニルピリジン誘導体を作成できます。これは、創薬において重要です .

リガンド合成

これは、ソノガシラカップリングを介して1,2-エチニルベンゼンでビス(ピリジン)リガンドを合成するために使用されます。これは、触媒作用と材料科学において重要です .

放射性医薬品

癌の局所放射線療法および他の生物学的に活性な化合物のためにF 18置換ピリジンの合成方法には、この化合物が含まれています .

作用機序

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-fluoro-4-iodopyridine is primarily through its reactivity in chemical reactions. It can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions can lead to the formation of complex structures that can interact with biological targets in various ways.

Biochemical Pathways

The compound can be used to synthesize a variety of fluorinated pyridines . Fluorinated pyridines have been used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they can interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

As a building block in the synthesis of various biologically active compounds , it can contribute to the overall effects of these compounds.

Action Environment

The action of 2-Bromo-5-fluoro-4-iodopyridine can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Furthermore, the biological activity of the compounds it is incorporated into can be influenced by various factors, including the physiological environment and the presence of other interacting molecules.

特性

IUPAC Name |

2-bromo-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWZJPMEHSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680590 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061357-89-8 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)